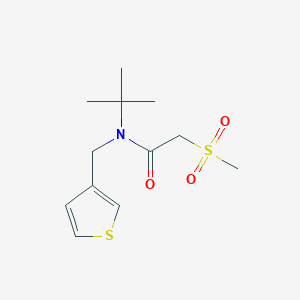
1-(3-cyclohexen-1-ylcarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-cyclohexen-1-ylcarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid, also known as CPP-115, is a compound that has been extensively studied in scientific research for its potential therapeutic applications.
科学研究应用
1-(3-cyclohexen-1-ylcarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid has been studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, addiction, and attention deficit hyperactivity disorder (ADHD). In preclinical studies, 1-(3-cyclohexen-1-ylcarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid has been shown to increase the activity of the enzyme GABA aminotransferase, which leads to an increase in the levels of the inhibitory neurotransmitter GABA in the brain. This increase in GABA levels has been shown to have anticonvulsant, anxiolytic, and anti-addictive effects.
作用机制
1-(3-cyclohexen-1-ylcarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid works by inhibiting the enzyme gamma-aminobutyric acid transaminase (GABA-T), which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-T, 1-(3-cyclohexen-1-ylcarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid increases the levels of GABA in the brain, which leads to an increase in inhibitory neurotransmission. This increase in inhibitory neurotransmission has been shown to have anticonvulsant, anxiolytic, and anti-addictive effects.
Biochemical and Physiological Effects
1-(3-cyclohexen-1-ylcarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid has been shown to increase the levels of GABA in the brain, which leads to an increase in inhibitory neurotransmission. This increase in inhibitory neurotransmission has been shown to have anticonvulsant, anxiolytic, and anti-addictive effects. In addition, 1-(3-cyclohexen-1-ylcarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid has been shown to have minimal side effects and a low potential for abuse.
实验室实验的优点和局限性
One advantage of 1-(3-cyclohexen-1-ylcarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid is its high selectivity for GABA-T inhibition, which reduces the potential for off-target effects. Another advantage is its ability to increase GABA levels in the brain without affecting other neurotransmitter systems. One limitation of 1-(3-cyclohexen-1-ylcarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid is its poor solubility, which can make it difficult to administer in vivo.
未来方向
For 1-(3-cyclohexen-1-ylcarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid research include exploring its potential therapeutic applications in other neurological and psychiatric disorders, such as anxiety disorders and depression. In addition, further studies are needed to investigate the long-term effects of 1-(3-cyclohexen-1-ylcarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid on the brain and its potential for tolerance and dependence. Finally, the development of more soluble forms of 1-(3-cyclohexen-1-ylcarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid could improve its potential for clinical use.
Conclusion
1-(3-cyclohexen-1-ylcarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid is a compound that has been extensively studied in scientific research for its potential therapeutic applications. Its ability to increase GABA levels in the brain has been shown to have anticonvulsant, anxiolytic, and anti-addictive effects. Further research is needed to explore its potential therapeutic applications in other neurological and psychiatric disorders and to investigate its long-term effects on the brain.
合成方法
1-(3-cyclohexen-1-ylcarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-cyclohexen-1-ylcarbonyl chloride with 2-methoxyphenol to form the intermediate product, which is then reacted with piperidine-4-carboxylic acid to give 1-(3-cyclohexen-1-ylcarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid. The purity of 1-(3-cyclohexen-1-ylcarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid can be increased by recrystallization or chromatographic purification.
属性
IUPAC Name |
1-(cyclohex-3-ene-1-carbonyl)-4-(2-methoxyphenoxy)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5/c1-25-16-9-5-6-10-17(16)26-20(19(23)24)11-13-21(14-12-20)18(22)15-7-3-2-4-8-15/h2-3,5-6,9-10,15H,4,7-8,11-14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNBRPMAPUWRGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2(CCN(CC2)C(=O)C3CCC=CC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

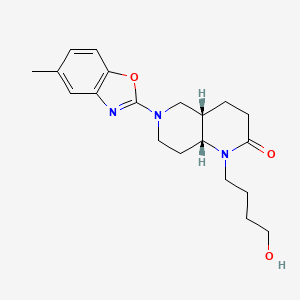
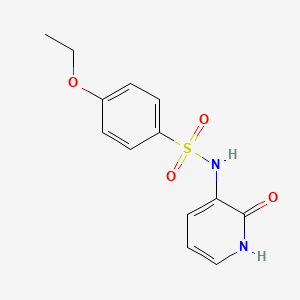
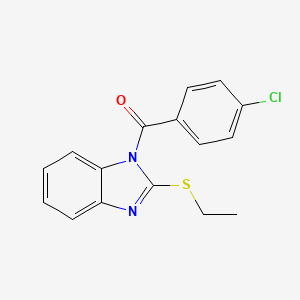
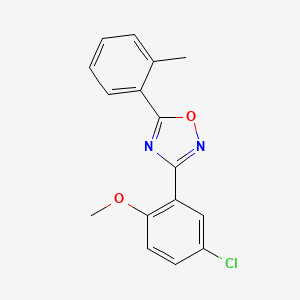

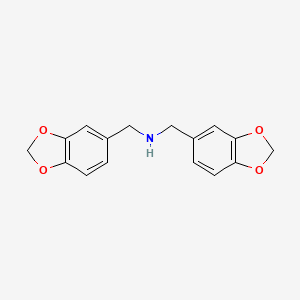
![2-{[2-methoxy-4-(1-propen-1-yl)phenoxy]methyl}-1-methyl-1H-benzimidazole](/img/structure/B5377249.png)
![3-{[{[(4-methylphenyl)sulfonyl]imino}(phenyl)methyl]amino}benzoic acid](/img/structure/B5377262.png)
![N-(2-ethoxyphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5377264.png)
![ethyl 1-[4-(4-fluorophenoxy)butyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5377265.png)
![N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5377271.png)
![2-amino-4-(5-cyano-1-methyl-1H-pyrrol-3-yl)-6,7-dihydro-5H-pyrrolo[2,3-h]quinoline-3-carbonitrile](/img/structure/B5377290.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-isobutyl-N-methylisoxazole-3-carboxamide](/img/structure/B5377292.png)
